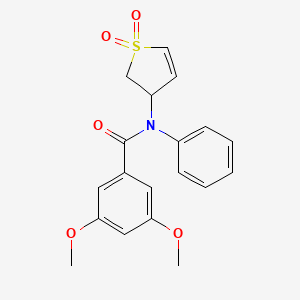

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide

Description

N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide is a benzamide derivative featuring a sulfonated dihydrothiophene (1,1-dioxo-2,3-dihydrothiophene) core. The compound’s structure includes a 3,5-dimethoxy-substituted benzamide group and an N-phenyl substituent. The 3,5-dimethoxy groups on the benzamide moiety contribute to solubility and may facilitate hydrogen bonding in biological systems. This compound is of interest in medicinal chemistry, particularly in targeting enzymes or receptors where such structural motifs are pharmacologically relevant.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c1-24-17-10-14(11-18(12-17)25-2)19(21)20(15-6-4-3-5-7-15)16-8-9-26(22,23)13-16/h3-12,16H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDLCYUVRTXFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dioxido-Dihydrothienyl Intermediate: The initial step involves the oxidation of a thiophene derivative to form the dioxido-dihydrothienyl intermediate. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Coupling with Dimethoxy-Phenylbenzamide: The dioxido-dihydrothienyl intermediate is then coupled with 3,5-dimethoxy-N-phenylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the dioxido group back to a thiol or thioether group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thienyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, DCC.

Bases: Triethylamine, pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or thioether derivatives.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and cellular pathways.

Medicine: Explored as a potential therapeutic agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry: Utilized in the development of advanced materials and chemical processes. Its stability and reactivity are advantageous in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Sulfonated Heterocyclic Cores

a. 3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole (Patent EP 3617199)

- Core Structure : Benzothiazole sulfone (1,1-dioxo-1,3-benzothiazole) vs. dihydrothiophene sulfone.

- Substituents : 3,5-Dichloro-4-hydroxybenzoyl vs. 3,5-dimethoxy-N-phenylbenzamide.

- Dichloro and hydroxy groups are electron-withdrawing, contrasting with the electron-donating methoxy groups in the target compound. This may reduce solubility but improve binding to hydrophobic pockets.

- Applications : Patent data suggest utility in antimicrobial or anti-inflammatory contexts, likely due to halogenated aromatic systems .

b. N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide (CAS 879966-70-8)

- Core Structure : Tetrahydrothiophene sulfone (saturated ring) vs. dihydrothiophene sulfone (partially unsaturated).

- Substituents : 4-fluoro-N-(3,4,5-trimethoxybenzyl) vs. 3,5-dimethoxy-N-phenyl.

- Key Differences: Saturation in the tetrahydrothiophene ring increases conformational flexibility. Fluorine substitution may confer metabolic resistance .

Thiazolidinone Derivatives (NAT-1 and NAT-2)

a. NAT-1: N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide

- Core Structure: Thiazolidinone (4-oxo-thiazolidine) vs. dihydrothiophene sulfone.

- Substituents : Nicotinamide and 4-methoxyphenyl vs. 3,5-dimethoxybenzamide and phenyl.

- Key Differences: The thiazolidinone ring is a five-membered lactam, offering hydrogen-bonding sites distinct from the sulfone group. Nicotinamide may interact with NAD⁺-dependent enzymes, whereas the benzamide in the target compound lacks this pyridine moiety.

- Applications: Thiazolidinones are often explored as antidiabetic or antimicrobial agents .

Chlorinated Analogues

a. 2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(3-methylphenyl)acetamide (CAS 1240598-21-3)

- Core Structure : Shared dihydrothiophene sulfone core.

- Substituents : Chloroacetamide and 3-methylphenyl vs. 3,5-dimethoxybenzamide and phenyl.

- The 3-methylphenyl group reduces polarity compared to methoxy-substituted benzamides, likely affecting solubility and membrane permeability .

Biological Activity

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,5-dimethoxy-N-phenylbenzamide is a complex organic compound known for its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a benzamide moiety, and methoxy substituents. Its structural formula can be represented as follows:

This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Ring : Cyclization of appropriate precursors.

- Introduction of the Benzamide Group : Reaction of an amine with an acid chloride.

- Substitution of Methoxy Groups : Electrophilic aromatic substitution.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related N-phenylbenzamide derivatives against various viral strains. For example, compounds with similar structures demonstrated significant activity against Enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 18 μM in Vero cells . The selectivity index (SI) values indicated that these compounds were less toxic to host cells compared to established antiviral agents.

Anticancer Properties

This compound has also been evaluated for anticancer activity. In vitro studies showed that derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values between 7.5 and 11.1 μM . Molecular docking studies suggested strong binding affinities to target proteins such as ABL1 kinase .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets through hydrogen bonding and π-π stacking interactions facilitated by the thiophene and benzamide moieties. This interaction can lead to the inhibition of key enzymes or proteins involved in viral replication or tumor growth.

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Demonstrated significant inhibition of EV71 with IC50 values < 12 μM. |

| Study 2 | Anticancer Activity | Showed cytotoxicity against cancer cell lines with IC50 values between 7.5 - 11.1 μM. |

| Study 3 | Mechanistic Insights | Identified binding interactions with ABL1 kinase via molecular docking simulations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.